Tryptophanol
Overview
Description
Tryptophanol is a compound related to the essential amino acid L-tryptophan, which is required for protein synthesis and serves as a precursor for many bioactive molecules. It is involved in various metabolic pathways and has significant implications in pharmacology and biochemistry .
Synthesis Analysis
The synthesis of tryptophan analogues, which are structurally related to tryptophanol, has been achieved through a palladium-catalyzed heteroannulation reaction. This method allows for the efficient production of optically active tryptophan derivatives, which are important in biological research and pharmaceutical development . Additionally, the tryptophan synthase enzyme complex, which includes tryptophanol as a part of its metabolic pathway, has been studied to understand its structure and function .
Molecular Structure Analysis
The molecular structure of tryptophan and its analogues, including tryptophanol, has been extensively studied. For instance, the crystal structures of L-tryptophan hydrochloride and hydrobromide provide insights into the molecular and crystal structure of tryptophan, which is relevant for understanding the properties of tryptophanol . The tryptophan synthase enzyme complex, which processes tryptophan, has been analyzed to reveal a multienzyme complex with an intramolecular tunnel that facilitates the transfer of intermediates like tryptophanol .
Chemical Reactions Analysis
Tryptophanol is involved in various chemical reactions as part of the tryptophan metabolism. Tryptophan 2,3-dioxygenase, for example, catalyzes the oxidation of L-tryptophan to N-formyl kynurenine, which is a key step in tryptophan catabolism . The electrochemical oxidation of tryptophan has also been studied, revealing the formation of various intermediates and products that are relevant to the understanding of tryptophanol's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tryptophanol can be inferred from studies on tryptophan and its derivatives. The crystallographic analysis of L-tryptophan salts provides detailed information on bond lengths and molecular conformation, which are important for understanding the behavior of tryptophanol in different environments . The self-assembly and chiroptical properties of tryptophan-containing block copolymers, synthesized through RAFT polymerization, offer insights into the physical properties of tryptophan-based molecules, including tryptophanol .
Scientific Research Applications
1. Tryptophanol-Derived Isoindolinone p53 Activators
- Summary of Application : Tryptophanol-derived isoindolinones have been reported as activators of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .
- Methods of Application : The researchers prepared a series of 16 enantiopure tryptophanol-derived isoindolinones substituted with a bromine in indole C2. Their antiproliferative activity was evaluated in human colon adenocarcinoma HCT116 cell lines with and without p53 .
- Results or Outcomes : Structural optimization led to the identification of two (S)-tryptophanol-derived isoindolinones that were 3.9-fold and 1.9-fold more active than the initial hit SLMP53-1, respectively .
2. Tryptophan Metabolism
- Summary of Application : Tryptophan (Trp) is an essential amino acid primarily derived from the diet for use by the host for protein synthesis. The intestinal tract is lined with cells, both host and microbial, that uptake and metabolize Trp to also generate important signaling molecules .
- Methods of Application : The gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled trp to generate bioactive metabolites themselves .
- Results or Outcomes : Trp derivatives like indole are able to signal onto xenobiotic receptors, including AHR, to elicit tolerogenic effects .
3. Tryptophanol-Derived Isoindolinone p53 Activators
- Summary of Application : Tryptophanol-derived isoindolinones have been reported as activators of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .
- Methods of Application : The researchers prepared a series of 16 enantiopure tryptophanol-derived isoindolinones substituted with a bromine in indole C2. Their antiproliferative activity was evaluated in human colon adenocarcinoma HCT116 cell lines with and without p53 .
- Results or Outcomes : Structural optimization led to the identification of two (S)-tryptophanol-derived isoindolinones that were 3.9-fold and 1.9-fold more active than the initial hit SLMP53-1, respectively .
4. Tryptophan Metabolism
- Summary of Application : Tryptophan (Trp) is an essential amino acid primarily derived from the diet for use by the host for protein synthesis. The intestinal tract is lined with cells, both host and microbial, that uptake and metabolize Trp to also generate important signaling molecules .
- Methods of Application : The gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled trp to generate bioactive metabolites themselves .
- Results or Outcomes : Trp derivatives like indole are able to signal onto xenobiotic receptors, including AHR, to elicit tolerogenic effects .
5. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators
- Summary of Application : The pharmacokinetic (PK) profile of tryptophanol-derived isoindolinones, previously reported as p53 activators, was investigated. From the metabolites’ identification, it was possible to identify that the indole C2 and C3 are the main target of the cytochrome P450 (CYP)-promoted oxidative metabolism in the tryptophanol-derived isoindolinone scaffold .
- Methods of Application : A series of 16 enantiopure tryptophanol-derived isoindolinones substituted with a bromine in indole C2 was prepared, in yields of 62–89%, and their antiproliferative activity evaluated in human colon adenocarcinoma HCT116 cell lines with and without p53 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptophanol | |
CAS RN |
2899-29-8 | |
Record name | L-Tryptophanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-(-)-Tryptophanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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